molecular formula C21H23N3O2 B12948362 N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide CAS No. 88138-15-2

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide

Cat. No.: B12948362
CAS No.: 88138-15-2
M. Wt: 349.4 g/mol
InChI Key: WYXYBQWMUXMNLH-UHFFFAOYSA-N
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Description

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is a complex organic compound that features an imidazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 1,2-diaminobenzene with glyoxal in the presence of an acid catalyst to form the imidazole ring . This intermediate is then reacted with 5-bromopentanol to introduce the pentyl group. The final step involves the coupling of this intermediate with 3-hydroxybenzoic acid and benzoyl chloride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzamide moiety can interact with protein targets, potentially disrupting their function. These interactions can lead to the inhibition of enzyme activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide is unique due to its combination of an imidazole ring, a pentyl group, and a benzamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

88138-15-2

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[3-(5-imidazol-1-ylpentoxy)phenyl]benzamide

InChI

InChI=1S/C21H23N3O2/c25-21(18-8-3-1-4-9-18)23-19-10-7-11-20(16-19)26-15-6-2-5-13-24-14-12-22-17-24/h1,3-4,7-12,14,16-17H,2,5-6,13,15H2,(H,23,25)

InChI Key

WYXYBQWMUXMNLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCCCCN3C=CN=C3

Origin of Product

United States

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